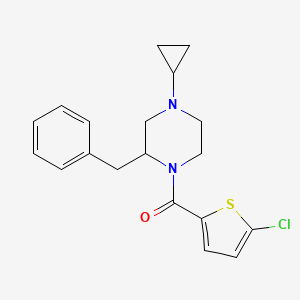

(2-Benzyl-4-cyclopropylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone

Description

Properties

IUPAC Name |

(2-benzyl-4-cyclopropylpiperazin-1-yl)-(5-chlorothiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2OS/c20-18-9-8-17(24-18)19(23)22-11-10-21(15-6-7-15)13-16(22)12-14-4-2-1-3-5-14/h1-5,8-9,15-16H,6-7,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGLJGXSEIBDHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Benzyl-4-cyclopropylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structural characteristics:

- Molecular Formula : CHClN\O

- Molecular Weight : 281.77 g/mol

- Structure : The compound features a piperazine ring, a benzyl group, and a chlorothiophene moiety, which are significant for its pharmacological interactions.

Synthesis

The synthesis of the compound involves several key steps:

- Formation of the Piperazine Ring : Starting from commercially available piperazine derivatives.

- Introduction of the Benzyl Group : Achieved through nucleophilic substitution reactions.

- Chlorothiophene Integration : This step utilizes electrophilic aromatic substitution to attach the thiophene moiety.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that related piperazine derivatives showed promising results against various cancer cell lines, including breast and lung cancer cells . The mechanism is believed to involve the inhibition of specific kinases crucial for cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses antibacterial activity against certain strains of bacteria, suggesting potential applications in treating infections . The presence of the chlorothiophen group may enhance its interaction with bacterial membranes.

The biological activity is primarily attributed to its ability to interact with various biological targets:

- Kinase Inhibition : Similar compounds have shown efficacy as inhibitors of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.

- Receptor Binding : The piperazine moiety is known for its ability to bind to neurotransmitter receptors, indicating potential neuropharmacological effects.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving a piperazine derivative showed a reduction in tumor size in patients with metastatic breast cancer after treatment with a related compound .

- Antimicrobial Treatment : Another study reported successful treatment outcomes using piperazine derivatives for patients with bacterial infections resistant to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s structural analogs include:

The bromine substituent (vs. chlorine) increases lipophilicity but may reduce metabolic stability.

(2-Benzylpiperazin-1-yl)(5-chlorothiophen-2-yl)methanone: Removal of the cyclopropyl group simplifies the structure, likely enhancing solubility but reducing conformational rigidity.

| Property | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~375.9 (estimated) | ~389.8 | ~347.9 |

| LogP | ~3.2 (predicted) | ~3.8 (Br vs. Cl) | ~2.9 (no cyclopropyl) |

| Torsional Flexibility | Moderate (cyclopropyl constraint) | High (methyl group) | High (no cyclopropyl) |

Crystallographic Analysis

The target compound’s crystal packing may exhibit unique intermolecular interactions due to the cyclopropyl group, which could be analyzed using Mercury CSD’s Materials Module for packing similarity . In contrast, analogs lacking this group may display more conventional van der Waals or π-π stacking interactions. Refinement via SHELXL would highlight differences in thermal parameters or hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.